(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
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Overview
Description
(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is an organic compound with a complex structure that includes a cyclopentyl group, a tert-butyl ether, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentyl group: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the tert-butyl ether: This step involves the reaction of the intermediate with tert-butyl alcohol in the presence of an acid catalyst.
Formation of the butanoic acid moiety: This can be accomplished through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ether group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid: shares structural similarities with other cyclopentyl-containing compounds and tert-butyl ethers.
Sodium Picosulfate: A related compound used in pharmaceuticals, particularly as a laxative.
Methyl Benzoate: Another compound with a similar ester functional group, used in various industrial applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C13H22O4 |
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Molecular Weight |
242.31 g/mol |
IUPAC Name |
(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H22O4/c1-13(2,3)17-11(14)8-10(12(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
BTPDFICSCZKPNK-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1CCCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1CCCC1)C(=O)O |
Origin of Product |
United States |
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